molecular formula C7H9NO2S B1296566 Ethyl 4-methylthiazole-5-carboxylate CAS No. 20582-55-2

Ethyl 4-methylthiazole-5-carboxylate

Cat. No. B1296566
Key on ui cas rn: 20582-55-2
M. Wt: 171.22 g/mol
InChI Key: WISQBJLUORKXNY-UHFFFAOYSA-N
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Patent
US07947683B2

Procedure details

A solution of ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (2.51 g) in HCl (37%, 8 mL) was warmed to 50° C., H2O2 (30%, 4.2 g) was added dropwise over 20 min and the reaction mixture was stirred for 1 h and allowed to reach room temperature. The mixture was then treated with NaHCO3 up to a slightly basic pH and extracted twice with ether (2×20 mL), the organic phase separated and the solvent removed under reduced pressure. The crude product was purified by flash chromatography on silica gel (eluting with cyclohexane : ethyl acetate from 1:0 to 7:3) to give the title compound (0.5 g). MS (m/z): 172 [MH]+.
Quantity
2.51 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4](=S)[S:5][C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8].OO.C([O-])(O)=O.[Na+]>Cl>[CH3:1][C:2]1[N:3]=[CH:4][S:5][C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
2.51 g
Type
reactant
Smiles
CC=1NC(SC1C(=O)OCC)=S
Name
Quantity
8 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether (2×20 mL)
CUSTOM
Type
CUSTOM
Details
the organic phase separated
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel (eluting with cyclohexane : ethyl acetate from 1:0 to 7:3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1N=CSC1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 23.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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